2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound is a derivative of diazaspiro[4.5]decane . Spiro compounds are a class of organic compounds with a unique structure consisting of two or more rings that share a single atom . The diazaspiro[4.5]decane structure indicates that the compound contains a spiro junction of a decane (10 carbon atoms) and a diaza (two nitrogen atoms) ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized for pharmacological activity studies . The synthesis often involves reactions with substituted aryl halides in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane core. This core consists of a ten-membered carbon ring (decane) and a two-membered nitrogen ring (diazaspiro), sharing a single atom .Scientific Research Applications
- Antimicrobial Activity : Researchers have explored the compound’s potential as an antimicrobial agent. Its unique spirocyclic structure could lead to novel antibiotics or antifungal drugs .
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects may contribute to drug development for inflammatory diseases .
Medicinal Chemistry and Drug Development
Future Directions
Future research could focus on further understanding the pharmacological activity of this compound and its derivatives, particularly their potential anticonvulsant effects . Additionally, more detailed studies on the synthesis, molecular structure, and chemical properties of this compound could provide valuable insights.
Mechanism of Action
Target of Action
The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention in various diseases.
Mode of Action
The compound interacts with its targets (TYK2/JAK1 kinases) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways of the cytokines and growth factors that rely on these kinases, leading to changes in cellular function.
Biochemical Pathways
The affected pathways primarily involve cytokine and growth factor signaling. The downstream effects of this disruption can vary widely depending on the specific cytokines and growth factors involved, but they often include changes in cell proliferation, differentiation, and immune response .
Pharmacokinetics
The compound has demonstrated excellent metabolic stability . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in cell function due to the disruption of cytokine and growth factor signaling . In particular, the compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-12-3-5-13(6-4-12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQSFCAYJQGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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